

# Technical Guide: 2-Amino-5-isopropylthiophene-3-carboxamide (CAS No. 343272-23-1)

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## Compound of Interest

Compound Name: 2-Amino-5-isopropylthiophene-3-carboxamide

Cat. No.: B183072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-5-isopropylthiophene-3-carboxamide**, a substituted aminothiophene of interest in medicinal chemistry. Due to the limited availability of data on this specific compound, this guide leverages information on the broader class of 2-aminothiophene-3-carboxamides to infer its properties, synthesis, and potential biological activities.

## Chemical Identity and Properties

CAS Number: 343272-23-1

**2-Amino-5-isopropylthiophene-3-carboxamide** belongs to the class of 2-aminothiophenes, which are recognized as privileged scaffolds in drug discovery. The core structure consists of a thiophene ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and an isopropyl group at the 5-position.

Table 1: Physicochemical Properties (Predicted)

Property	Value	Source
Molecular Formula	C8H12N2OS	-
Molecular Weight	184.26 g/mol	-
XLogP3	1.8	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	184.06699 g/mol	PubChem
Monoisotopic Mass	184.06699 g/mol	PubChem
Topological Polar Surface Area	91.8 Å <sup>2</sup>	PubChem
Heavy Atom Count	12	PubChem
Formal Charge	0	PubChem
Complexity	208	PubChem

Note: The data in this table is predicted from computational models as experimental data for this specific molecule is not readily available.

## Synthesis

The primary and most efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

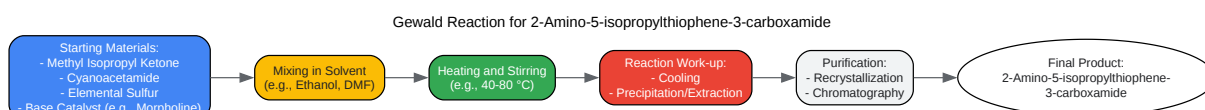
For the synthesis of **2-Amino-5-isopropylthiophene-3-carboxamide**, the likely starting materials are:

- Ketone: Methyl isopropyl ketone
- Active Methylene Nitrile: Cyanoacetamide

- Sulfur Source: Elemental sulfur
- Base Catalyst: A tertiary amine such as morpholine, piperidine, or triethylamine.

## Proposed Synthesis Workflow

The logical workflow for the synthesis via the Gewald reaction is depicted below.



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Caption: A logical workflow for the synthesis of **2-Amino-5-isopropylthiophene-3-carboxamide** via the Gewald reaction.

## Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a 2-aminothiophene-3-carboxamide via the Gewald reaction. This protocol is based on procedures for structurally similar compounds and should be optimized for the specific synthesis of **2-Amino-5-isopropylthiophene-3-carboxamide**.

Materials:

- Methyl isopropyl ketone (1.0 eq)
- Cyanoacetamide (1.0 eq)
- Elemental sulfur (1.1 eq)
- Morpholine (0.5 eq)
- Ethanol (as solvent)

Procedure:

- To a stirred solution of methyl isopropyl ketone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
- Slowly add morpholine (0.5 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Collect the solid precipitate by filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure **2-Amino-5-isopropylthiophene-3-carboxamide**.

Table 2: Representative Reaction Parameters

Parameter	Condition
Temperature	40-80 °C
Reaction Time	1-6 hours
Solvent	Ethanol, Methanol, DMF, Dioxane
Catalyst	Morpholine, Piperidine, Triethylamine
Yield	60-90% (typical for Gewald reactions)

## Potential Biological Activity and Signaling Pathways

While specific biological data for **2-Amino-5-isopropylthiophene-3-carboxamide** is not available, the 2-aminothiophene-3-carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities.

Table 3: Reported Biological Activities of 2-Aminothiophene-3-carboxamide Derivatives

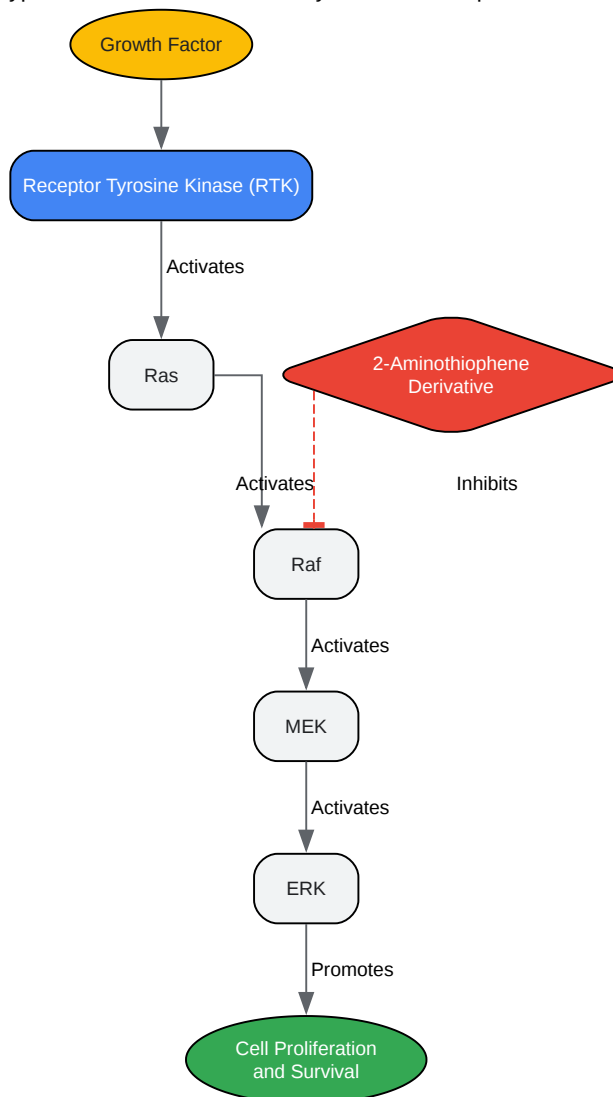
Activity	Description
Antibacterial	Active against both Gram-positive and Gram-negative bacteria.
Antifungal	Shows inhibitory activity against various fungal strains.
Anticancer	Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory	Demonstrates anti-inflammatory properties in various models.
Antiviral	Some derivatives have shown activity against certain viruses.
Kinase Inhibition	Can act as inhibitors of various protein kinases involved in cell signaling.

The diverse biological activities of these compounds suggest their interaction with multiple cellular targets and signaling pathways. For instance, their anticancer effects could be mediated through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

## Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for a 2-aminothiophene derivative as a kinase inhibitor in a cancer cell signaling pathway.

Hypothetical Kinase Inhibition by a 2-Aminothiophene Derivative

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Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway by a 2-aminothiophene derivative.

## Conclusion

**2-Amino-5-isopropylthiophene-3-carboxamide** is a compound with significant potential for further investigation in drug discovery and development. Its synthesis is readily achievable through the well-established Gewald reaction. Based on the known biological activities of the 2-aminothiophene-3-carboxamide scaffold, this compound is a promising candidate for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory

disorders. Further experimental studies are warranted to elucidate the specific biological profile and mechanism of action of this particular derivative.

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